Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanol
CAS No.: 89667-20-9
Cat. No.: VC5432017
Molecular Formula: C13H10F3NO
Molecular Weight: 253.224
* For research use only. Not for human or veterinary use.
![Pyridin-3-yl[3-(trifluoromethyl)phenyl]methanol - 89667-20-9](/images/structure/VC5432017.png)
Specification
CAS No. | 89667-20-9 |
---|---|
Molecular Formula | C13H10F3NO |
Molecular Weight | 253.224 |
IUPAC Name | pyridin-3-yl-[3-(trifluoromethyl)phenyl]methanol |
Standard InChI | InChI=1S/C13H10F3NO/c14-13(15,16)11-5-1-3-9(7-11)12(18)10-4-2-6-17-8-10/h1-8,12,18H |
Standard InChI Key | WHMOFSLPOYNDOR-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)C(F)(F)F)C(C2=CN=CC=C2)O |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound features a pyridin-3-yl group attached to a 3-(trifluoromethyl)phenyl moiety via a hydroxymethyl linker. The trifluoromethyl (-CF) group is a strong electron-withdrawing substituent, enhancing the compound’s polarity and influencing its reactivity in nucleophilic and electrophilic reactions . The pyridine ring contributes to π-π stacking interactions, while the methanol group enables hydrogen bonding, critical for biological interactions .
Table 1: Key Structural and Physicochemical Properties
Spectral Characterization
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NMR Spectroscopy: -NMR reveals signals at δ 8.53 (pyridine H), 7.62–7.77 (aromatic H), and 4.97 (methanol -OH) .
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IR Spectroscopy: Peaks at 3365 cm (O-H stretch) and 1125 cm (C-F stretch) confirm functional groups .
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via Grignard reactions or Suzuki-Miyaura cross-coupling. A scalable method involves:
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Grignard Formation: Reacting 3-bromo-5-(trifluoromethyl)benzene with magnesium in dry ether to form the aryl magnesium bromide .
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Nucleophilic Addition: Adding pyridine-3-carbaldehyde to the Grignard reagent, followed by quenching with methanol to yield the secondary alcohol .
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Purification: Column chromatography (hexane/ethyl acetate) achieves >95% purity .
Table 2: Comparative Synthetic Methods
Method | Yield (%) | Purity (%) | Key Advantage | Reference |
---|---|---|---|---|
Grignard Reaction | 78 | 95 | Scalability | |
Suzuki Coupling | 65 | 90 | Functional Group Tolerance |
Challenges and Solutions
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Moisture Sensitivity: Grignard reagents require anhydrous conditions .
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Byproduct Formation: Use of Pd catalysts in Suzuki coupling minimizes undesired homocoupling.
Biological Activity and Mechanisms
Neuroprotective Effects
The compound crosses the blood-brain barrier (logP = 3.38) , reducing amyloid-β aggregation in Alzheimer’s models by 40% at 25 µM. This is linked to its ability to chelate metal ions involved in oxidative stress .
Table 3: Biological Activity Profile
Applications in Materials Science
Polymer Additives
Incorporating the compound into polyurethane matrices increases thermal stability by 30°C (TGA data), attributed to CF-group interactions with polymer chains.
Fluorescent Sensors
The pyridine moiety enables coordination with Cu ions, yielding a sensor with a detection limit of 0.1 nM . Applications in environmental monitoring are being explored .
Parameter | Value | Source |
---|---|---|
Flash Point | 142°C | |
Storage Temperature | 2–8°C | |
GHS Classification | H302, H315, H319, H335 |
Future Directions
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